1H-Inden-1-ol, 3-methyl-
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Overview
Description
1H-Inden-1-ol, 3-methyl- is an organic compound belonging to the indene family It is characterized by a fused ring structure consisting of a benzene ring fused to a cyclopentene ring with a hydroxyl group (-OH) attached to the first carbon and a methyl group (-CH3) attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Inden-1-ol, 3-methyl- can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of o-formylphenylboronic acid with alkynes in the presence of a rhodium catalyst can yield substituted 1H-inden-1-ol derivatives . Another method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form the indole structure .
Industrial Production Methods: Industrial production of 1H-Inden-1-ol, 3-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 1H-Inden-1-ol, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can produce halogenated or nitrated derivatives.
Scientific Research Applications
1H-Inden-1-ol, 3-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Inden-1-ol, 3-methyl- involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group and the aromatic ring structure allow it to participate in hydrogen bonding and π-π interactions, which can influence its biological activity. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
- 1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-
- 1H-Inden-1-one, 2,3-dihydro-3-methyl-
- 1H-Indene, 1,3-dimethyl-
Comparison: 1H-Inden-1-ol, 3-methyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct reactivity in chemical reactions .
Properties
CAS No. |
23417-85-8 |
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Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3-methyl-1H-inden-1-ol |
InChI |
InChI=1S/C10H10O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-6,10-11H,1H3 |
InChI Key |
GSQPELZRDBGGHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C2=CC=CC=C12)O |
Origin of Product |
United States |
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